4-(4-trifluoromethylphenylthio)aniline chemical structure and molecular weight
4-(4-trifluoromethylphenylthio)aniline chemical structure and molecular weight
The following technical guide is structured as an authoritative monograph for research scientists and drug development professionals. It synthesizes chemical properties, synthesis protocols, and application logic for 4-(4-trifluoromethylphenylthio)aniline .
Synthesis, Properties, and Pharmacophore Applications in Medicinal Chemistry
Executive Summary
4-(4-Trifluoromethylphenylthio)aniline (CAS: 54458-05-8) is a specialized organofluorine building block characterized by a diaryl thioether linkage. Unlike its more common analog 4-(trifluoromethylthio)aniline (which contains an –SCF₃ group), this compound features two aromatic rings bridged by a sulfur atom, with a para-trifluoromethyl group on the distal ring.
This structural motif is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for PPAR
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline |
| Common Name | 4-(4-Trifluoromethylphenylthio)aniline |
| CAS Number | 54458-05-8 |
| Molecular Formula | |
| SMILES | Nc1ccc(Sc2ccc(C(F)(F)F)cc2)cc1 |
| InChI Key | BONPVQJGEXQEEV-UHFFFAOYSA-N |
Structural Distinction (Critical)
Researchers frequently confuse this compound with 4-(Trifluoromethylthio)aniline (CAS 372-16-7). The distinction is vital for synthetic planning:
-
Target Compound (CAS 54458-05-8):
(Diaryl thioether). -
Common Error (CAS 372-16-7):
(Trifluoromethyl thioether).
Physicochemical Profile
| Parameter | Value (Experimental/Predicted) | Relevance |
| Molecular Weight | 269.29 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| LogP (Octanol/Water) | ~4.2 ± 0.4 (Pred.) | High lipophilicity; likely requires DMSO for assays |
| Topological Polar Surface Area | 51.3 Ų | Good membrane permeability prediction |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic aniline nitrogen |
| Melting Point | 98–102 °C (Pred.) | Solid at room temperature |
Synthesis & Manufacturing Protocols
Two primary routes are recommended based on scale and purity requirements.
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Scalable synthesis (>10g), cost-efficiency.
Mechanism: The strong electron-withdrawing nature of the
Reagents:
-
4-Aminothiophenol (1.0 eq)
-
4-Fluorobenzotrifluoride (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF or DMSO (Anhydrous)
Protocol:
-
Activation: Charge a reaction vessel with 4-aminothiophenol (12.5 g, 100 mmol) and
(27.6 g, 200 mmol) in DMF (100 mL). Stir at RT for 30 min under to generate the thiolate anion. -
Addition: Dropwise add 4-fluorobenzotrifluoride (18.0 g, 110 mmol). The reaction is exothermic; control temp < 40°C.
-
Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Pour mixture into ice-water (500 mL). The product will precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Method B: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)
Best for: High purity, library synthesis, or if 4-bromobenzotrifluoride is the available starting material.
Reagents:
-
4-Aminothiophenol (1.0 eq)
-
4-Bromobenzotrifluoride (1.0 eq)
-
Catalyst:
(1 mol%) / Xantphos (2 mol%) -
Base:
or -
Solvent: 1,4-Dioxane or Toluene
Protocol:
-
Degas solvent (Dioxane) with Argon for 20 mins.
-
Add Pd-catalyst, Ligand, Base, and substrates to a sealed tube.
-
Heat to 100°C for 12 hours.
-
Filter through Celite, concentrate, and purify via flash chromatography.
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic routes. Method A is preferred for scale; Method B is preferred for versatility.
Applications in Medicinal Chemistry
This compound serves as a versatile "Lego block" for constructing larger bioactive molecules.
PPAR Agonist Development
The structure mimics the lipophilic tail found in GW501516 (Cardarine) and other PPAR
-
Mechanism: The
-phenyl group occupies the hydrophobic pocket of the PPAR receptor, while the thioether provides a flexible hinge. -
Application: The aniline amine (
) is typically acylated or alkylated to attach the acidic "head group" required for receptor activation.
COX-2 Inhibitors
Diaryl thioethers are isosteres of diaryl ethers and ketones found in COX-2 inhibitors. The sulfur atom offers different oxidation states (sulfoxide/sulfone) to tune polarity and metabolic stability.
Pharmacophore Mapping Diagram
Figure 2: Pharmacophore dissection showing how specific structural regions contribute to drug binding.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
-
NMR (400 MHz,
):-
7.45 (d, 2H, Ar-H ortho to
) -
7.30 (d, 2H, Ar-H meta to
) - 7.15 (d, 2H, Ar-H ortho to S)
-
6.65 (d, 2H, Ar-H ortho to
) -
3.80 (br s, 2H,
)
-
7.45 (d, 2H, Ar-H ortho to
-
NMR: Single peak around -62.5 ppm (
). -
Mass Spectrometry (ESI+):
.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral (Category 4), Dermal (Category 4).
-
Irritation: Skin Irrit. 2, Eye Irrit. 2A.
-
Specific Target Organ Toxicity: STOT SE 3 (Respiratory).
Precautionary Measures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Argon) to prevent oxidation of the sulfur to sulfoxide.
References
-
PubChem Compound Summary. (2025). 4-[4-(Trifluoromethyl)phenyl]sulfanylaniline (CAS 54458-05-8). National Center for Biotechnology Information. Link
-
GuideChem. (2024). Chemical Properties of CAS 54458-05-8.Link
- Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Reference for
mechanism).
